Vonafexor
CAS No.: 1192171-69-9
Cat. No.: VC0546856
Molecular Formula: C19H15Cl3N2O5S
Molecular Weight: 489.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1192171-69-9 |
---|---|
Molecular Formula | C19H15Cl3N2O5S |
Molecular Weight | 489.8 g/mol |
IUPAC Name | 4-chloro-5-[4-(2,6-dichlorophenyl)sulfonylpiperazin-1-yl]-1-benzofuran-2-carboxylic acid |
Standard InChI | InChI=1S/C19H15Cl3N2O5S/c20-12-2-1-3-13(21)18(12)30(27,28)24-8-6-23(7-9-24)14-4-5-15-11(17(14)22)10-16(29-15)19(25)26/h1-5,10H,6-9H2,(H,25,26) |
Standard InChI Key | XLGQSYUNOIJBNR-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=C(C3=C(C=C2)OC(=C3)C(=O)O)Cl)S(=O)(=O)C4=C(C=CC=C4Cl)Cl |
Canonical SMILES | C1CN(CCN1C2=C(C3=C(C=C2)OC(=C3)C(=O)O)Cl)S(=O)(=O)C4=C(C=CC=C4Cl)Cl |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Vonafexor possesses distinctive chemical characteristics that contribute to its pharmacological properties. The detailed chemical information is presented below:
The structural features of Vonafexor contribute significantly to its selective binding to the FXR receptor and its pharmacological activity in various disease models.
Mechanism of Action
Vonafexor functions primarily as a selective agonist of the farnesoid X receptor (FXR), which is a nuclear receptor that plays a crucial role in regulating bile acid homeostasis . FXR activation has been linked to several beneficial metabolic and anti-inflammatory effects relevant to various liver and kidney diseases.
In the context of non-alcoholic steatohepatitis (NASH), FXR activation has demonstrated the ability to reduce liver fat content, improve liver enzymes, decrease fibrosis biomarkers, and potentially offer renal benefits . These effects are mediated through the regulation of genes involved in bile acid synthesis, transport, and metabolism.
For chronic hepatitis B (CHB), FXR plays an important role in hepatitis B virus (HBV) DNA transcription. In vitro studies and mouse models have shown that FXR agonist treatment leads to inhibition of viral replication and a decline in viral proteins, pregenomic RNA (pgRNA), and HBV DNA levels . This anti-viral mechanism represents a novel approach to addressing chronic hepatitis B infections.
Vonafexor was identified as highly selective for FXR relative to other FXR agonists (such as GS9674, GW4064, and Ocaliva) and with properties better suited to clinical development . It has been shown to be less potent than alternative compounds, which could support safer long-term use in patients while maintaining an appropriate balance between its therapeutic activity and metabolic effects .
Clinical Studies and Research Findings
The LIVIFY Trial for Non-Alcoholic Steatohepatitis (NASH)
The LIVIFY trial was a pivotal Phase IIa study investigating the safety, tolerability, and efficacy of Vonafexor in patients with suspected fibrotic NASH. This double-blind study was conducted in two parts with a total of 120 randomized patients .
Study Design
In Part A of the study (safety run-in, pharmacokinetics/pharmacodynamics), 24 patients were randomized 1:1:1:1 to receive placebo, Vonafexor 100 mg twice daily (VONA-100BID), Vonafexor 200 mg once daily (VONA-200QD), or 400 mg Vonafexor once daily (VONA-400QD) .
In Part B, 96 patients were randomized 1:1:1 to receive placebo, Vonafexor 100 mg once daily (VONA-100QD), or VONA-200QD . The primary efficacy endpoint was a reduction in liver fat content (LFC) measured by MRI-proton density fat fraction, while secondary endpoints included reduced corrected T1 values and liver enzymes from baseline to Week 12 .
Studies in Chronic Hepatitis B (CHB)
Multiple clinical studies have been conducted to evaluate Vonafexor's potential in treating chronic hepatitis B, with promising results.
Phase Ib Double-Blind, Placebo-Controlled Trial
A two-part Phase Ib trial enrolled 73 CHB patients to evaluate the safety and anti-viral effect of Vonafexor . In Part A (n=48), patients were randomized to receive Vonafexor (100, 200, and 400 mg once daily, or 200 mg twice daily), placebo, or entecavir. In Part B (n=25), patients received Vonafexor (300 mg once daily or 150 mg twice daily) or placebo, combined with pegylated-interferon-α2a .
The treatment-emergent adverse events (TEAEs) from this study are summarized in the following table:
MedDRA Preferred Term | Vonafexor 100 mg o.d. (N=7) | Vonafexor 200 mg o.d. (N=8) | Vonafexor 200 mg b.d. (N=9) | Vonafexor 400 mg o.d. (N=9) | Entecavir 0.5 mg o.d. (N=7) | Placebo (N=8) |
---|---|---|---|---|---|---|
Patients with at least one TEAE, n (%) | 4 (57) | 2 (25) | 9 (100) | 8 (89) | 4 (57) | 5 (63) |
No serious TEAEs or deaths occurred during this study .
Alport Syndrome Research
More recently, Vonafexor is being investigated for Alport syndrome, a genetic kidney disease characterized by progressive renal dysfunction. The Phase 2 ALPESTRIA-1 study is evaluating Vonafexor's fixed dose-escalation safety and proof-of-concept in patients with Alport syndrome at risk of progression . This research direction is particularly significant considering the renal function improvements observed in the LIVIFY trial for NASH.
Pharmacokinetics and Pharmacodynamics
Pharmacodynamics
From a pharmacodynamic perspective, plasma C4 (a bile acid synthesis marker) concentrations decreased at day 1, 6 hours after dosing in all Vonafexor groups, but increased at all visits in the placebo and entecavir groups . The bile acid absorption response marker, FGF19, increased significantly at 6 hours post-dose in all groups but to a larger extent for Vonafexor compared with control groups .
Remarkably, the Vonafexor-induced FGF19 increase was more pronounced during the last two weeks of treatment compared with the first two weeks of treatment (p-value < 0.05), suggesting potential adaptation mechanisms .
Future Perspectives and Ongoing Research
Vonafexor continues to be evaluated in different disease contexts, with ENYO Pharma advancing its pipeline with the Vonafexor series for diseases with impaired kidney function like Alport syndrome, chronic kidney disease (CKD), and metabolic dysfunction-associated steatohepatitis (MASH) .
The promising renal function improvements observed in the LIVIFY trial for NASH patients provide a strong rationale for investigating Vonafexor in kidney-related conditions. This is particularly relevant for Alport syndrome, a genetic kidney disease with limited treatment options.
The unique pharmacological profile of Vonafexor, including its non-bile acid structure and selective FXR activation pattern, may offer advantages over other compounds in this class. The differential gene activation profile could potentially lead to an improved efficacy-safety balance for long-term treatment of chronic conditions.
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